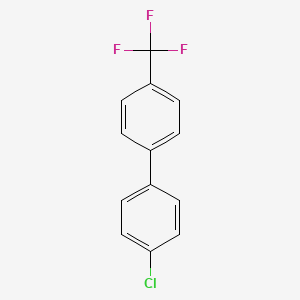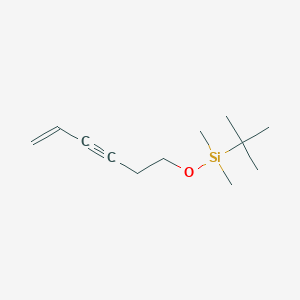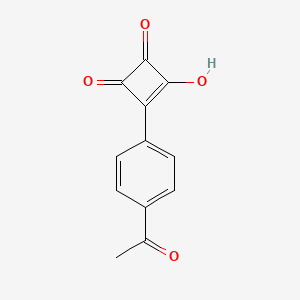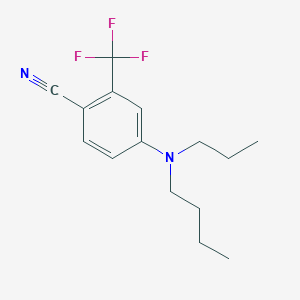
2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes a propyl group at the 2-position and a hydrochloride salt form. Dihydroisoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by the formation of the hydrochloride salt. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts under mild reaction conditions . This approach allows for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of recyclable catalysts and benign solvents can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can be employed to modify the functional groups on the dihydroisoquinolinone scaffold.
Substitution: N-alkylation and other substitution reactions are common for introducing different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used to convert the N-alkylated intermediates to the desired products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in N-alkylation reactions.
Major Products: The major products formed from these reactions include various N-substituted dihydroisoquinolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of dihydroisoquinolinones have been shown to disrupt biological membrane systems in phytopathogens, leading to their antifungal activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives are synthesized using similar methods and have comparable pharmacological properties.
Uniqueness: 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
144479-94-7 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
2-propyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-7-13-8-10-5-3-4-6-11(10)12(14)9-13;/h3-6H,2,7-9H2,1H3;1H |
Clé InChI |
BSXKMBXYQRSODR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=CC=CC=C2C(=O)C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)





![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)




